molecular formula C12H18O2S B15417054 (3-Methylpentane-1-sulfonyl)benzene CAS No. 126644-88-0

(3-Methylpentane-1-sulfonyl)benzene

Cat. No.: B15417054
CAS No.: 126644-88-0
M. Wt: 226.34 g/mol
InChI Key: TYIVGTBNQMUXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylpentane-1-sulfonyl)benzene is an organosulfur compound comprising a benzene ring substituted with a sulfonyl group (-SO₂-) linked to a branched 3-methylpentane chain. Its molecular formula is C₁₂H₁₈O₂S, with a molecular weight of 226.33 g/mol. The compound’s structure combines the aromatic stability of benzene with the steric and electronic effects of the sulfonyl group and branched alkyl chain, making it relevant in organic synthesis and materials science.

Key structural features:

  • Benzene core: Provides aromaticity and planar rigidity.
  • 3-Methylpentane chain: Introduces steric hindrance and hydrophobicity.

The sulfonylbenzene moiety aligns with broader classes of sulfonated aromatic compounds described in , such as sulfonamides and sulfonic acid derivatives .

Properties

CAS No.

126644-88-0

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

3-methylpentylsulfonylbenzene

InChI

InChI=1S/C12H18O2S/c1-3-11(2)9-10-15(13,14)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

TYIVGTBNQMUXQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with (3-Methylpentane-1-sulfonyl)benzene, differing primarily in alkyl chain length, substituents, or functional groups:

Compound Name CAS Number Molecular Formula Key Structural Differences
(3-Methylpentane-1-sulfonyl)benzene Not provided C₁₂H₁₈O₂S Branched 3-methylpentane chain
(Toluene-4-sulfonyl)benzene 98-68-0 C₁₃H₁₂O₂S Methyl group on benzene (toluene derivative)
(Hexane-1-sulfonyl)benzene 5166-53-4 C₁₂H₁₈O₂S Linear hexane chain
Benzene sulfonic acid 98-11-3 C₆H₆O₃S -SO₃H group instead of -SO₂-alkyl

Key Comparison Metrics

Polarity and Solubility
  • (Toluene-4-sulfonyl)benzene : Higher polarity from the electron-withdrawing methyl group; improved solubility in chlorinated solvents .
  • Benzene sulfonic acid : Highly polar and water-soluble due to the -SO₃H group .
Thermal Stability

Branched alkyl chains, as in (3-Methylpentane-1-sulfonyl)benzene, typically reduce thermal stability compared to linear analogs (e.g., hexane-1-sulfonyl derivatives) due to steric strain .

Reactivity
  • The sulfonyl group in (3-Methylpentane-1-sulfonyl)benzene can undergo nucleophilic substitution or act as a leaving group in synthetic pathways, similar to other sulfonated benzenes .
  • Branched chains may hinder reaction kinetics compared to linear-chain derivatives (e.g., hexane-1-sulfonylbenzene) due to steric effects .

Limitations in Current Data

  • Absence of direct toxicity or pharmacokinetic data in the provided evidence limits conclusions about biomedical applicability.
  • Gaps in physicochemical properties (e.g., melting/boiling points) require experimental validation beyond the scope of the referenced materials .

Q & A

Q. How can computational models predict the compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock) to simulate binding with proteins like carbonic anhydrase, a common sulfonamide target. Validate predictions with surface plasmon resonance (SPR) assays .

Conflict Resolution in Literature

Q. Why do studies report conflicting results on the catalytic activity of (3-Methylpentane-1-sulfonyl)benzene in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from solvent polarity effects or trace metal impurities. Replicate experiments using rigorously dried solvents (e.g., benzene/methylene chloride mixtures) and chelating agents to sequester metals .

Q. How can the compound’s dual role as a reactant and inhibitor in certain reactions be systematically evaluated?

  • Methodological Answer : Conduct concentration-dependent kinetic studies to identify inhibitory thresholds. Compare with structurally similar sulfones (e.g., 3-methylbut-2-enylsulfonylbenzene) to isolate steric contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.